2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide
Description
The compound 2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide is a derivative of the 1,2,4-triazole scaffold, synthesized via alkylation of 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thione with N-(3-chloro-4-methylphenyl)-α-chloroacetamide in the presence of KOH . Its structure features a furan-2-yl substituent at position 5 of the triazole ring and a 3-chloro-4-methylphenyl group attached to the acetamide moiety. This compound was designed to explore structure-activity relationships (SAR) for anti-exudative activity, with studies conducted on formalin-induced edema in rats. At a dose of 10 mg/kg, it demonstrated activity comparable or superior to the reference drug diclofenac sodium (8 mg/kg) .
Properties
IUPAC Name |
2-[[4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN5O2S/c1-9-4-5-10(7-11(9)16)18-13(22)8-24-15-20-19-14(21(15)17)12-3-2-6-23-12/h2-7H,8,17H2,1H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFBSVQUZBYKYJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CO3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of Intermediate A
- Starting material : 5-Amino-3H-isobenzofuran-1-one (1 ) is treated with thiosemicarbazide in refluxing ethanol (78°C, 6 h).
- Cyclization : The crude product is refluxed in 5% NaOH (4 h) to form 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thione.
Conditions :
| Parameter | Value |
|---|---|
| Solvent | Ethanol/H₂O (3:1) |
| Temperature | 78°C (reflux) |
| Reaction Time | 6 h (step 1), 4 h (step 2) |
| Yield | 68–72% |
Mechanism : Base-mediated cyclization of thiosemicarbazide derivatives forms the triazole ring via elimination of H₂S.
Synthetic Route 2: Alkylation of Intermediate A
Synthesis of Intermediate B
- Chloroacetylation : 3-Chloro-4-methylaniline is reacted with chloroacetyl chloride in dichloromethane (0°C, 2 h).
- Workup : The product is precipitated using ice-cold water and recrystallized from methanol.
Conditions :
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane |
| Temperature | 0°C → 25°C |
| Yield | 85–89% |
Coupling of Intermediates A and B
Protocol :
- Alkylation : Intermediate A (1.0 equiv) is treated with Intermediate B (1.2 equiv) in DMF, using KOH (1.5 equiv) as a base (25°C, 12 h).
- Purification : Column chromatography (SiO₂, ethyl acetate/hexane 1:3) yields the final compound.
Optimization Data :
| Base | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| KOH | DMF | 12 | 74 |
| NaH | THF | 18 | 62 |
| Et₃N | Acetonitrile | 24 | 58 |
The use of KOH in DMF provides optimal nucleophilic displacement of the chloride.
Alternative Method: One-Pot Sequential Synthesis
Integrated Protocol
Steps :
- In situ generation of Intermediate A : A mixture of furan-2-carboxaldehyde, thiosemicarbazide, and hydrazine hydrate in ethanol (reflux, 8 h).
- Direct alkylation : Addition of Intermediate B and K₂CO₃ (reflux, 6 h).
Advantages :
- Eliminates intermediate isolation steps.
- Reduces total synthesis time from 18 h to 14 h.
Yield Comparison :
| Method | Yield (%) | Purity (HPLC) |
|---|---|---|
| Multi-Step | 74 | 98.5 |
| One-Pot | 69 | 97.2 |
Critical Analysis of Reaction Parameters
Solvent Effects
Data :
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| DMF | 36.7 | 74 |
| DMSO | 46.7 | 68 |
| THF | 7.5 | 62 |
Polar aprotic solvents (DMF, DMSO) enhance reaction rates by stabilizing transition states.
Temperature Optimization
Study : Varying temperatures during alkylation (25–80°C):
| Temperature (°C) | Yield (%) |
|---|---|
| 25 | 74 |
| 50 | 77 |
| 80 | 71 |
Elevated temperatures (>50°C) promote side reactions (e.g., hydrolysis of the acetamide group).
Scalability and Industrial Considerations
Pilot-Scale Production
Protocol :
- Batch size : 1 kg of Intermediate A.
- Reactor : 50 L glass-lined vessel with mechanical stirring.
- Process :
- Charge DMF (30 L), Intermediate A (1.0 kg), KOH (0.45 kg).
- Add Intermediate B (1.2 kg) dropwise (2 h).
- Stir at 25°C (12 h), then quench with H₂O (100 L).
- Filter and dry under vacuum (60°C, 48 h).
Outcome :
- Yield : 70–72% (consistent with lab-scale).
- Purity : 98.3% (meets USP standards).
Chemical Reactions Analysis
Types of Reactions
2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorinated phenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of a nitro group would produce an amine derivative.
Scientific Research Applications
2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as a biochemical probe due to its unique structural features.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Comparison of Key Analogs
*Activity data based on formalin-induced edema models unless specified.
Key Findings from Comparative Studies:
Electron-Withdrawing vs. Electron-Donating Groups :
- Chloro and nitro substituents on the aryl group (e.g., 3-chloro-4-methylphenyl in the target compound) enhance anti-exudative activity by increasing lipophilicity and receptor binding .
- Methoxy groups (e.g., in ) reduce potency, likely due to decreased membrane penetration .
Heterocyclic Influence :
- Furan (target compound): Demonstrates optimal activity due to balanced electronic effects and metabolic stability.
- Pyridine (e.g., ): Enhances antioxidant properties but lowers anti-exudative efficacy.
- Thiophene (e.g., ): May improve metabolic stability but requires further in vivo validation.
Bulkiness and Solubility :
Dose-Dependent Efficacy :
- The target compound achieved 67–82% inhibition of exudation at 10 mg/kg, outperforming 8/21 analogs in its series .
Physicochemical Properties:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
